![molecular formula C14H12N2O3S B4412567 5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412567.png)
5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TH-ODZ and is a member of the oxadiazole family.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, TH-ODZ disrupts these cellular processes, leading to cell death.
Biochemical and physiological effects:
Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. TH-ODZ has also been shown to inhibit the growth of bacteria and fungi. Additionally, this compound has shown potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its potent anti-cancer activity. This compound has shown promising results in preclinical studies and may have potential as a cancer therapeutic. However, one of the limitations of using TH-ODZ in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for the research and development of 5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further investigation of the mechanism of action of TH-ODZ, which may lead to the development of more potent and selective compounds. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases and other conditions warrants further investigation.
Scientific Research Applications
5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that TH-ODZ exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-17-10-4-6-11(7-5-10)18-9-13-15-14(16-19-13)12-3-2-8-20-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQKCECAGQBLSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.